molecular formula C20H23ClN2O6S B3941353 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate

1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate

Cat. No. B3941353
M. Wt: 454.9 g/mol
InChI Key: WKIMVBNJGJEATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied extensively.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of different cancer cell lines. It has also been studied for its antifungal, antibacterial, and antiviral activities.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of viruses. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and has also been found to have antifungal, antibacterial, and antiviral activities. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines, and further studies are required to determine its safety profile.

Future Directions

There are various future directions for the research on 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate. One of the directions is to study its potential as a therapeutic agent for cancer treatment. Further studies are required to determine its efficacy and safety profile. Another direction is to study its antifungal, antibacterial, and antiviral activities in more detail. Additionally, studies are required to determine its mechanism of action and to identify potential targets for its pharmacological effects.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-4-(2-chlorobenzyl)piperazine oxalate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound and to identify its safety profile.

properties

IUPAC Name

1-benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S.C2H2O4/c19-18-9-5-4-8-17(18)14-20-10-12-21(13-11-20)24(22,23)15-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIMVBNJGJEATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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